molecular formula C6H8AsN2O4S B12708471 Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)- CAS No. 687600-95-9

Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-

Katalognummer: B12708471
CAS-Nummer: 687600-95-9
Molekulargewicht: 279.13 g/mol
InChI-Schlüssel: HTXRILAGKIIGGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-, also known as arsanilic acid, is an organoarsenic compound. It is an amino derivative of phenylarsonic acid with the amine group positioned at the 4-position on the benzene ring. This compound has historical significance in medicinal chemistry and has been used in various applications, including veterinary medicine and scientific research .

Vorbereitungsmethoden

The synthesis of arsanilic acid was first reported in 1863 by Antoine Béchamp. The process involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The reaction can be represented as follows:

C6H5NH2+H3AsO4H2O3AsC6H4NH2+H2OC_6H_5NH_2 + H_3AsO_4 \rightarrow H_2O_3AsC_6H_4NH_2 + H_2O C6​H5​NH2​+H3​AsO4​→H2​O3​AsC6​H4​NH2​+H2​O

This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Arsanilic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different arsenic-containing compounds.

    Reduction: Reduction reactions can convert it into other organoarsenic compounds.

    Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Arsanilic acid has been extensively studied for its applications in various fields:

    Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.

    Biology: Research has explored its interactions with proteins and its potential effects on biological systems.

    Medicine: Historically, it was used as a veterinary feed additive to promote growth and prevent dysentery in poultry and swine.

    Industry: It has applications in the synthesis of dyes and other industrial chemicals.

Wirkmechanismus

The mechanism of action of arsanilic acid involves its interaction with biological molecules, particularly proteins. It can bind to protein thiol groups, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Vergleich Mit ähnlichen Verbindungen

Arsanilic acid can be compared with other similar compounds, such as:

    Phenylarsonic acid: Another organoarsenic compound with similar chemical properties but different biological activities.

    Roxarsone: A related compound used as a feed additive with similar applications in veterinary medicine.

    Nitarsone: Another organoarsenic compound used in veterinary medicine.

The uniqueness of arsanilic acid lies in its specific chemical structure and historical significance in medicinal chemistry .

Eigenschaften

CAS-Nummer

687600-95-9

Molekularformel

C6H8AsN2O4S

Molekulargewicht

279.13 g/mol

InChI

InChI=1S/C6H8AsN2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13)

InChI-Schlüssel

HTXRILAGKIIGGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)[As](=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.